![molecular formula C22H23FN4O3S B3399509 3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1040641-62-0](/img/structure/B3399509.png)
3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Overview
Description
3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Biological Activity
3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine, also known by its CAS number 1021257-51-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyridazine ring, a piperazine moiety, and various aromatic substituents, which contribute to its biological properties.
- Molecular Formula : C22H23FN4O3S
- Molecular Weight : 442.5064 g/mol
- SMILES Notation : COc1ccccc1c1ccc(nn1)N1CCN(CC1)S(=O)(=O)c1ccc(c(c1)C)F
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including those similar to the target compound, exhibit significant antitumor properties. For instance, compounds with similar structural features have shown the ability to inhibit cancer cell proliferation and motility in vitro. A study demonstrated that certain pyridazine derivatives could selectively inhibit tumor growth without affecting non-tumorigenic cells at specific concentrations. This selectivity suggests potential for developing targeted cancer therapies .
Inhibition of Cytokine Production
Another area of interest is the compound's role in modulating immune responses. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, such as IL-17, in preclinical models. This property is particularly relevant for conditions characterized by excessive inflammation, such as autoimmune diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of its sulfonamide group with specific receptors may play a crucial role in modulating signaling pathways involved in cell proliferation and inflammation.
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell growth | |
Cytokine modulation | Inhibition of IL-17 production | |
Selectivity for receptors | High selectivity for RORc |
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of pyridazine derivatives were evaluated for their ability to inhibit tumor growth in murine models. The results indicated that certain modifications enhanced their potency against specific cancer types while minimizing toxicity to healthy cells. This highlights the potential for further development into therapeutic agents targeting cancer.
Case Study 2: Immune Modulation
A separate investigation focused on the immunomodulatory effects of related compounds showed promising results in reducing inflammatory markers in animal models of autoimmune diseases. The findings suggest that these compounds could serve as lead candidates for developing new treatments aimed at managing chronic inflammatory conditions.
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-15-19(7-8-20(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-21(24-25-22)17-3-5-18(30-2)6-4-17/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYODELPBJEPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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